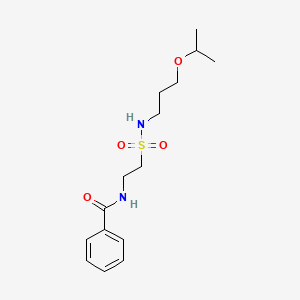![molecular formula C12H18Cl2N2O2 B2562282 (3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride CAS No. 1823184-05-9](/img/structure/B2562282.png)
(3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine and piperidine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Pyridinium salts, which are structurally similar to the compound you mentioned, have been synthesized through various routes and have shown reactivity as ionic liquids, ylides, and inhibitors of various biological activities .
Chemical Reactions Analysis
The reactivity of the compound would likely depend on the specific substituents and their positions on the pyridine and piperidine rings. Pyridinium salts, for example, have been noted for their diverse reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, properties such as solubility, melting point, and boiling point can vary widely among different pyridine and piperidine derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development : This compound has significance in medicinal chemistry, especially in the synthesis of drugs targeting cancer treatment. For instance, it's related to compounds that inhibit Aurora kinase, which plays a crucial role in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis Methodologies : There is research on novel methods for synthesizing related compounds, which are important in the field of synthetic organic chemistry. These methods provide efficient ways to produce complex molecules that are useful in various chemical and pharmaceutical applications (R. Smaliy et al., 2011).
Biochemical Applications : The compound is related to pyridine-3-carboxylic acid, which has wide applications in food, pharmaceutical, and biochemical industries. Studies on the extraction and purification of such acids are crucial for their industrial application (Sushil Kumar & B. V. Babu, 2009).
Catalysis and Material Science : Research shows the use of related compounds in the preparation of nanomagnetic reusable catalysts for synthesizing organic compounds. This application is significant in green chemistry and sustainable industrial processes (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Structural and Computational Chemistry : Studies include the synthesis and structural characterization of related compounds, aiding in understanding their chemical properties and potential applications (M. Anioła et al., 2016).
Biocatalysis and Enzyme Engineering : There is research focusing on biocatalytic cascades involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes to synthesize related chiral mono- and disubstituted piperidines and pyrrolidines. This demonstrates the application of biocatalysis in the efficient and selective synthesis of complex organic molecules (Shahed Hussain et al., 2016).
Chemical Analysis and Instrumentation : The compound and its derivatives are studied for their analytical characteristics, such as in the determination of dopamine receptor antagonists in biological samples using advanced chromatographic techniques (C. Chavez-Eng et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDDCUQZFRNVKX-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)

![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)


![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)

![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)
